(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound identified by the Chemical Abstracts Service number 53399121 is a chemical of significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and mechanical grinding .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are often proprietary and vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenated compounds for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms or as a precursor for biologically active compounds.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, the compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the context. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other indole derivatives and halogenated hydrocarbons. These compounds share some structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications. From synthetic chemistry to biological research and industrial production, this compound plays a crucial role in advancing scientific knowledge and technological development.
Properties
Molecular Formula |
C14H18BClO2 |
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Molecular Weight |
264.56 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3 |
InChI Key |
NZBKTAJNGYXYSQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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